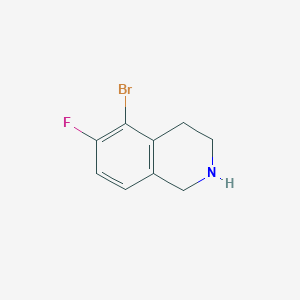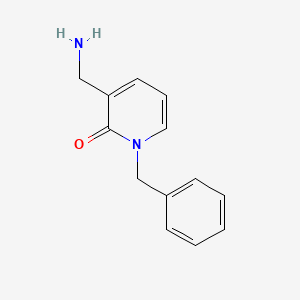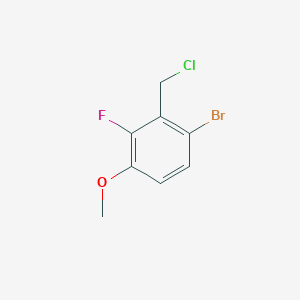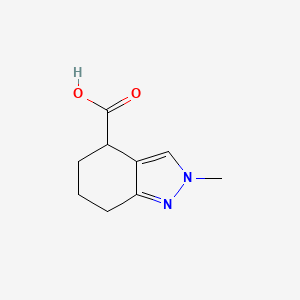
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of various tetrahydroisoquinoline derivatives, including those with bromo and fluoro substitutions, is a key area of research. These compounds are synthesized through methods such as reductive amination of Schiff's bases, lithiation of methylarylidene-tert-butylamines, and others (Zlatoidský & Gabos, 2009). Studies also focus on the crystal structure and molecular conformation of these compounds, comparing the conformational features based on different halogen substitutions (Choudhury, Nagarajan, & Row, 2003).
Biological Applications and Natural Sources
- Brominated tetrahydroisoquinolines have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds, along with bromophenols coupled with nucleoside bases, are studied for their structural and potential biological applications (Ma et al., 2007).
Pharmaceutical Synthesis and Applications
- Tetrahydroisoquinoline derivatives are used in the synthesis of various pharmaceutical compounds. For instance, flumequine, an antibacterial agent, is synthesized from similar structures (Bálint et al., 1999). Moreover, the synthesis of novel antihypertensive agents involves the use of tetrahydroisoquinoline derivatives, indicating their potential in cardiovascular drug development (Watanuki et al., 2011).
Catalytic and Synthetic Chemistry
- Tetrahydroisoquinolines are involved in catalytic processes like palladium-catalyzed cyclization, useful for constructing various functionalized heterocyclic rings, which are important in synthetic chemistry (Bombrun & Sageot, 1997).
Biochemische Analyse
Biochemical Properties
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . The interaction between this compound and PNMT is characterized by enzyme inhibition, which can affect the levels of neurotransmitters such as adrenaline and noradrenaline.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT results in the inhibition of this enzyme, thereby reducing the synthesis of catecholamines . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular stress and affect cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to neurotoxicity and hepatotoxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it has been found to interact with organic cation transporters, which facilitate its uptake into cells . The distribution of this compound can affect its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFMOLAJRHPDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)
![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)





![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)

